3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propanamide
CAS No.:
Cat. No.: VC14957531
Molecular Formula: C23H24N4O4
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N4O4 |
|---|---|
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide |
| Standard InChI | InChI=1S/C23H24N4O4/c1-15-12-23(29)31-19-14-18(30-2)16(13-17(15)19)8-9-22(28)24-10-5-7-21-26-25-20-6-3-4-11-27(20)21/h3-4,6,11-14H,5,7-10H2,1-2H3,(H,24,28) |
| Standard InChI Key | URMGEOURAUCTHP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCCC3=NN=C4N3C=CC=C4 |
Introduction
The compound 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3- triazolo[4,3-a]pyridin-3-ylpropyl)propanamide belongs to a class of heterocyclic organic molecules that combine coumarin derivatives with triazole-pyridine frameworks. These compounds are of significant interest due to their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Key Chemical Data:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 378.43 g/mol |
| Functional Groups | Methoxy, Amide, Triazole |
Synthesis
The synthesis of this compound typically involves:
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Formation of Coumarin Derivative: Starting with a substituted salicylaldehyde or coumarin precursor.
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Triazole-Pyridine Attachment: Using appropriate alkylation or condensation reactions to link the triazole-pyridine moiety via a propyl chain.
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Final Amidation: Coupling the functionalized coumarin derivative with the triazole-pyridine intermediate under amide bond-forming conditions.
Analytical Characterization
The structural integrity and purity of the compound are confirmed using various spectroscopic and analytical techniques:
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Nuclear Magnetic Resonance (NMR): and -NMR provide detailed information on proton and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups such as amides and ethers.
Biological Relevance
Coumarin-triazole hybrids have shown promise in medicinal chemistry due to their ability to interact with biological targets. Potential applications include:
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Anti-inflammatory Activity: Triazole derivatives are known inhibitors of enzymes like cyclooxygenase (COX).
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Antimicrobial Properties: The heterocyclic structure disrupts bacterial or fungal cell processes.
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Anticancer Potential: Coumarins are recognized for their role in modulating cell proliferation pathways.
Comparative Analysis
To better understand its significance, we compare this compound with similar derivatives:
Future Research Directions
Further studies on this compound should focus on:
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In Silico Docking Studies: To predict binding affinity to biological targets like enzymes or receptors.
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Biological Assays: Evaluating its efficacy in vitro and in vivo for specific diseases.
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Structure Optimization: Modifying substituents to enhance activity or reduce toxicity.
This compound represents an exciting avenue for drug discovery due to its multifunctional framework and potential therapeutic applications.
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